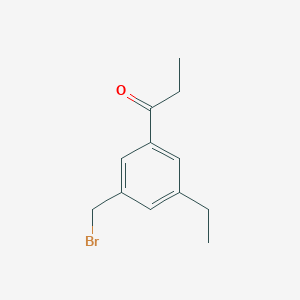

1-(3-(Bromomethyl)-5-ethylphenyl)propan-1-one

Description

1-(3-(Bromomethyl)-5-ethylphenyl)propan-1-one is an aromatic ketone featuring a bromomethyl (-CH2Br) and ethyl (-C2H5) substituent at the 3- and 5-positions of the phenyl ring, respectively. This compound is structurally characterized by its propan-1-one backbone, which confers reactivity for nucleophilic additions and substitutions.

Propriétés

Formule moléculaire |

C12H15BrO |

|---|---|

Poids moléculaire |

255.15 g/mol |

Nom IUPAC |

1-[3-(bromomethyl)-5-ethylphenyl]propan-1-one |

InChI |

InChI=1S/C12H15BrO/c1-3-9-5-10(8-13)7-11(6-9)12(14)4-2/h5-7H,3-4,8H2,1-2H3 |

Clé InChI |

HOBYEKZWHWJAFT-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC(=CC(=C1)C(=O)CC)CBr |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Bromomethyl)-5-ethylphenyl)propan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 3-ethylacetophenone using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-(Bromomethyl)-5-ethylphenyl)propan-1-one undergoes several types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction can be used to remove the bromine atom or to convert the ketone group to an alcohol.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Oxidation: Formation of carboxylic acids or other oxidized products.

Reduction: Formation of alcohols or dehalogenated compounds.

Applications De Recherche Scientifique

1-(3-(Bromomethyl)-5-ethylphenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(3-(Bromomethyl)-5-ethylphenyl)propan-1-one depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the ketone group can participate in various redox reactions. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

The following table compares key structural and physical properties of 1-(3-(bromomethyl)-5-ethylphenyl)propan-1-one with structurally related propan-1-one derivatives:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) | Notable Substituents |

|---|---|---|---|---|---|

| 1-(3-(Bromomethyl)-5-ethylphenyl)propan-1-one | C12H15BrO | 255.15 | ~1.4 (predicted) | ~310 (predicted) | Bromomethyl, Ethyl |

| 1-(3-(Bromomethyl)-5-fluorophenyl)propan-1-one | C10H10BrFO | 245.09 | 1.431 | 303.2 | Bromomethyl, Fluorine |

| 1-(4-Methoxyphenyl)-3-(o-tolyl)propan-1-one | C17H18O2 | 254.32 | N/A | N/A | Methoxy, Methyl |

| 1-(Naphthalen-2-yl)-3-(p-tolyl)propan-1-one | C20H18O | 274.36 | N/A | N/A | Naphthyl, Methyl |

Key Observations :

- Halogen Effects: The bromomethyl group in the target compound increases molar mass and density compared to non-halogenated analogs (e.g., methoxy or methyl derivatives) . Fluorine substitution (as in the 5-fluoro analog) reduces molar mass but maintains high electrophilicity due to halogen electronegativity .

- Steric and Electronic Effects : Ethyl and methyl groups (e.g., in 1-(4-methoxyphenyl)-3-(o-tolyl)propan-1-one) introduce steric bulk but lack the reactivity of bromine, which can act as a leaving group in synthetic applications .

Case Study: Fluorinated vs. Brominated Analogs

The 5-fluoro analog (1-(3-(bromomethyl)-5-fluorophenyl)propan-1-one) exhibits a lower boiling point (303.2°C vs. ~310°C predicted for the ethyl variant) and higher density (1.431 g/cm³), reflecting fluorine’s smaller size and stronger intermolecular interactions.

Activité Biologique

1-(3-(Bromomethyl)-5-ethylphenyl)propan-1-one, a member of the aryl ketone family, has garnered attention for its potential biological activities. Its unique structure, characterized by a bromomethyl group and an ethyl-substituted phenyl ring, suggests various interactions with biological systems that could lead to therapeutic applications. This article explores the compound's biological activity through a review of existing literature, highlighting its mechanisms of action, potential therapeutic uses, and relevant case studies.

Structural Features

- Bromomethyl Group : This electrophilic group can facilitate interactions with nucleophiles in biological molecules.

- Ethyl Group : Enhances lipophilicity, potentially influencing the compound's absorption and distribution in biological systems.

- Ketone Functional Group : Known for its reactivity in forming enolates and engaging in various biochemical pathways.

Research indicates that 1-(3-(Bromomethyl)-5-ethylphenyl)propan-1-one may exhibit several biological activities:

- Cytotoxicity : Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. The bromomethyl group is particularly noted for enhancing cytotoxic effects by forming covalent bonds with cellular macromolecules.

- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties, possibly through disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Case Study 1: Cytotoxic Effects on Cancer Cells

A study conducted on various cancer cell lines demonstrated that derivatives of 1-(3-(Bromomethyl)-5-ethylphenyl)propan-1-one induced significant apoptosis. The compound's cytotoxicity was evaluated using MTT assays, revealing IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Antimicrobial Properties

In vitro tests against Gram-positive and Gram-negative bacteria indicated that the compound exhibits notable antimicrobial activity. The presence of the bromomethyl group appears to enhance this activity by increasing membrane permeability.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 1-(3-(Bromomethyl)-5-ethylphenyl)propan-1-one. The following table summarizes findings from SAR studies involving similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-(Chloromethyl)-5-ethylphenyl)propan-1-one | Chloromethyl instead of bromomethyl | Moderate cytotoxicity |

| 1-(3-(Bromomethyl)-4-methylphenyl)propan-1-one | Methyl substitution | Enhanced antimicrobial properties |

| 1-(3-(Bromomethyl)-5-fluorophenyl)propan-1-one | Fluorine substitution | Increased lipophilicity and stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.